5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol
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Overview
Description
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is an organic compound with a complex structure that includes ethoxy, methoxy, and prenyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol typically involves multiple steps, starting with the preparation of the phenol ring and subsequent functionalization. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions to introduce the ethoxy and methoxy groups. The prenyl group can be introduced through a Friedel-Crafts alkylation reaction using a prenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the electrophile used.
Scientific Research Applications
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ethoxy and methoxy groups can modulate the compound’s lipophilicity and reactivity. The prenyl group may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxychalcones
- Cinnamylphenols
- Hydroxycinnamic acids and derivatives
- Methoxyphenols
- Anisoles
- Aryl ketones
- Benzoyl derivatives
- Styrenes
- Phenoxy compounds
- Methoxybenzenes
Uniqueness
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups on the phenol ring, along with the prenyl group, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83053-40-1 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-ethoxy-4-methoxy-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6,8-9,15H,5,7H2,1-4H3 |
InChI Key |
UOIIZOIDAJMHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)CC=C(C)C)OC |
Origin of Product |
United States |
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